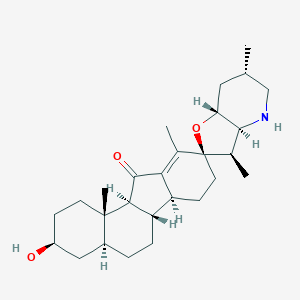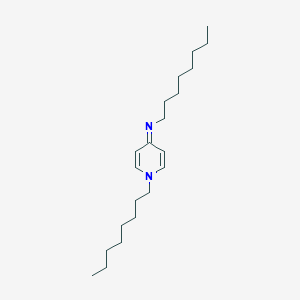
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- is a chemical compound that has generated significant interest in scientific research. This compound is a derivative of the pyridine family and has been extensively studied due to its potential for use in various applications such as drug development, pesticides, and other chemical industries. In
Wirkmechanismus
The mechanism of action of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- is not fully understood. However, it is believed that this compound exerts its antifungal and pesticidal activity by inhibiting the growth of certain enzymes in the fungal or pest cells. This inhibition leads to the disruption of the normal metabolic processes of the cells, resulting in their death.
Biochemical and Physiological Effects:
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- has been shown to have a low toxicity profile in laboratory studies. However, it is important to note that the effects of this compound on human health have not been extensively studied. In laboratory studies, this compound has been shown to have a fungicidal effect on various fungal strains. It has also been shown to have pesticidal activity against certain pests.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- in laboratory experiments is its low toxicity profile. This makes it a safer alternative to other chemicals that may be more toxic. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments.
One of the limitations of using Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- in laboratory experiments is its limited solubility in water. This can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)-. One area of interest is the development of this compound as an antifungal agent. Further studies are needed to determine the efficacy of this compound against various fungal strains and to understand its mechanism of action.
Another area of interest is the development of this compound as a pesticide. Further studies are needed to determine the effectiveness of this compound against various pests and to understand its mechanism of action.
Finally, there is potential for the use of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- as a starting material for the synthesis of other compounds. Further studies are needed to determine the feasibility of this approach and to identify potential new compounds that can be synthesized using this method.
Conclusion:
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- is a chemical compound that has generated significant interest in scientific research. This compound has potential applications in drug development, pesticides, and other chemical industries. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to identify new applications for its use.
Synthesemethoden
The synthesis of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- can be achieved through several methods. One of the most common methods is the reaction of 6-chloro-5-nitropyridin-2-amine with acetic anhydride in the presence of a base such as triethylamine. This reaction results in the formation of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)-. Other methods include the reaction of 6-chloro-5-nitropyridin-2-amine with acetyl chloride or acetic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- has been extensively studied for its potential use in drug development. This compound has shown promising results as an antifungal agent and has been tested against various fungal strains. It has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. Additionally, Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- has been studied for its potential use in the chemical industry as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
110882-70-7 |
|---|---|
Molekularformel |
C7H6ClN3O3 |
Molekulargewicht |
215.59 g/mol |
IUPAC-Name |
N-(6-chloro-5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6ClN3O3/c1-4(12)9-6-3-2-5(11(13)14)7(8)10-6/h2-3H,1H3,(H,9,10,12) |
InChI-Schlüssel |
KKTGQJSKUMYTQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=C(C=C1)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC(=O)NC1=NC(=C(C=C1)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
110882-70-7 |
Synonyme |
N-(2-CHLORO-3-NITRO-6-PYRIDYL)ACETAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)






![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)